BenchChemオンラインストアへようこそ!

6'-ß-fluoro-homoaristeromycin

Cytotoxicity mitigation 5′-phosphorylation blockade Therapeutic window

6′-β-Fluoro-homoaristeromycin (CAS 2236598-97-1; also designated FHA or compound 3a) is an enantiomerically pure carbocyclic adenosine analogue belonging to the 6′-fluorinated-5′-homoaristeromycin class. It was designed as a one-carbon homologated derivative of 6′-fluorinated aristeromycin to retain potent S-adenosyl-L-homocysteine (SAH) hydrolase inhibitory activity while preventing 5′-phosphorylation by cellular kinases—the modification responsible for the substantial cytotoxicity observed in non-homologated aristeromycin analogues.

Molecular Formula C12H16FN5O3
Molecular Weight 297.2904
Cat. No. B1192044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6'-ß-fluoro-homoaristeromycin
Synonyms6'-ß-fluoro-homoaristeromycin
Molecular FormulaC12H16FN5O3
Molecular Weight297.2904
Structural Identifiers
SMILESO[C@H]1[C@@H](O)[C@H](N2C=NC3=C(N)N=CN=C23)[C@H](F)[C@@H]1CCO
InChIInChI=1S/C12H16FN5O3/c13-6-5(1-2-19)9(20)10(21)8(6)18-4-17-7-11(14)15-3-16-12(7)18/h3-6,8-10,19-21H,1-2H2,(H2,14,15,16)/t5-,6+,8+,9+,10-/m0/s1
InChIKeyBHBYBYPYUGVDDF-LUTUWXHWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

6′-β-Fluoro-homoaristeromycin: A Carbocyclic Adenosine Analog with Dual SAH Hydrolase and Alphavirus nsP1 Methyltransferase Inhibitory Activity


6′-β-Fluoro-homoaristeromycin (CAS 2236598-97-1; also designated FHA or compound 3a) is an enantiomerically pure carbocyclic adenosine analogue belonging to the 6′-fluorinated-5′-homoaristeromycin class. It was designed as a one-carbon homologated derivative of 6′-fluorinated aristeromycin to retain potent S-adenosyl-L-homocysteine (SAH) hydrolase inhibitory activity while preventing 5′-phosphorylation by cellular kinases—the modification responsible for the substantial cytotoxicity observed in non-homologated aristeromycin analogues [1]. The compound possesses a 6′-β-fluoro substituent on the cyclopentane ring and a two-carbon 5′-hydroxyethyl side chain (one-carbon homologation), distinguishing it from both the parent aristeromycin scaffold and the 6′-fluoro-homoneplanocin A series [2]. Its antiviral mechanism extends beyond SAH hydrolase inhibition: resistance selection and reverse genetics studies have demonstrated that FHA directly targets the methyltransferase (MTase) activity of alphavirus nonstructural protein 1 (nsP1), a viral mRNA capping enzyme [2].

Why SAH Hydrolase Inhibitors and Other Aristeromycin Analogs Cannot Substitute for 6′-β-Fluoro-homoaristeromycin


Within the carbocyclic adenosine analogue family, SAH hydrolase inhibitory potency alone does not predict antiviral efficacy. The N6-methyl analog 3b inhibits SAH hydrolase nearly identically to 3a (IC50 = 0.37 vs. 0.36 μM) yet is completely inactive against CHIKV (EC50 >100 μM), establishing that the 6-amino group of the purine base is a non-negotiable structural determinant for antiviral activity [1]. Conversely, the non-homologated 6′-β-fluoro-aristeromycin 2a retains SAH hydrolase inhibition (IC50 = 0.37 μM) but loses all anti-CHIKV activity due to cytotoxicity arising from 5′-phosphorylation [1]. Even the closest structural congener, 6′-fluoro-homoneplanocin A (FHNA), which shares the dual nsP1/SAH hydrolase targeting mechanism, is approximately 1.5-fold less potent against CHIKV (EC50 = 0.18 vs. 0.12 μM) [2]. These data demonstrate that 6′-β-fluoro-homoaristeromycin occupies a unique and narrow structure–activity relationship (SAR) window defined by the simultaneous requirements of (i) one-carbon homologation to block 5′-phosphorylation, (ii) 6′-β-fluoro stereochemistry, and (iii) a primary 6-amino purine base—a combination absent from all other in-class compounds.

Quantitative Comparative Evidence: 6′-β-Fluoro-homoaristeromycin versus Closest Analogs and Alternatives


One-Carbon Homologation Eliminates Cytotoxicity: CC50 >250 μM vs. CC50 >1.25 μM for the Non-Homologated 6′,6′-Difluoro-aristeromycin

The non-homologated 6′-fluorinated aristeromycin analogues (n = 1 series, compounds 2a and 2b) exhibit substantial cytotoxicity attributed to 5′-phosphorylation by cellular kinases. One-carbon homologation in the 5′-homoaristeromycin series (n = 2, compounds 3a–3e) was explicitly designed to prevent this phosphorylation while preserving SAH hydrolase inhibition. The effect is dramatic: 6′-β-fluoro-homoaristeromycin (3a) shows no cytotoxicity up to the highest concentration tested (CC50 >250 μM), whereas its closest non-homologated counterpart with anti-CHIKV activity, 6′,6′-difluoro-aristeromycin (2b), shows cytotoxicity at just >1.25 μM—a greater than 200-fold reduction in the cytotoxic threshold [1]. The selectivity index of 3a (>2,083) exceeds that of 2b (~10) by more than 200-fold.

Cytotoxicity mitigation 5′-phosphorylation blockade Therapeutic window

6-Amino Purine Base Is Required for Antiviral Activity: 3a (EC50 = 0.12 μM) vs. N6-Methyl Analog 3b (EC50 >100 μM) Despite Equal SAH Hydrolase Inhibition

In the 5′-homoaristeromycin series, compounds 3a (6-NH2) and 3b (6-NHMe) inhibit SAH hydrolase with essentially identical potency (IC50 = 0.36 and 0.37 μM, respectively). However, their antiviral activities are starkly divergent: 3a exhibits an EC50 of 0.12 μM against CHIKV, while 3b is completely inactive (EC50 >100 μM)—an >833-fold difference in antiviral potency that cannot be explained by target enzyme inhibition [1]. This uncoupling demonstrates that the 6-amino group of the purine base is a critical pharmacophoric element for the compound's interaction with the viral nsP1 methyltransferase, its second and mechanistically distinct target [2].

Structure–activity relationship Purine base requirement SAH hydrolase vs. antiviral uncoupling

Dual-Mechanism Differentiation: FHA Targets Viral nsP1 Methyltransferase Beyond SAH Hydrolase, as Proven by Resistance Mutations G230R/K299E in nsP1

The hypothesis that 3a's antiviral activity is not solely attributable to SAH hydrolase inhibition was first raised by the observation that 3a and 3b inhibit the host enzyme with indistinguishable IC50 values (0.36 vs. 0.37 μM) yet only 3a is antivirally active [1]. This was mechanistically confirmed by Kovacikova et al.: selection of FHNA (and FHA)-resistant CHIKV variants identified the combination of G230R and K299E mutations in the nsP1 protein as sufficient and required for phenotypic resistance, conferring >100-fold shift in EC50 [2]. Enzymatic assays with purified wild-type SFV nsP1 further demonstrated that the oxidized 3′-keto form of the compound directly inhibits the MTase activity of nsP1, while a mutant protein carrying K231R/K299E substitutions was insensitive [2]. Both wild-type and resistant nsP1 remained equally sensitive to SAH itself, confirming that the compounds act via a mechanism distinct from simple SAH hydrolase inhibition. This dual targeting—host SAH hydrolase plus viral nsP1 MTase—is not observed for classical SAH hydrolase inhibitors such as neplanocin A or non-fluorinated aristeromycin.

nsP1 methyltransferase Mechanism of action Resistance profiling Viral mRNA capping

Alphavirus-Selective Spectrum: FHA Is Active Against CHIKV and SFV but Inactive Against SARS-CoV, MERS-CoV, and Zika Virus, Unlike Broad-Spectrum 6′,6′-Difluoro-aristeromycin

6′-β-Fluoro-homoaristeromycin (3a) exhibits a narrow, alphavirus-selective antiviral spectrum. It potently inhibits CHIKV (EC50 = 0.12 μM) and SFV (EC50 = 3.9 μM) but shows no activity against SINV (EC50 >250 μM) and is completely inactive against the coronaviruses SARS-CoV and MERS-CoV, as well as Zika virus [1][2]. In striking contrast, the non-homologated 6′,6′-difluoro-aristeromycin (2b) displays broad-spectrum antiviral activity against all four tested RNA viruses (SARS-CoV, MERS-CoV, CHIKV, ZIKV), but at the cost of substantial cytotoxicity (CC50 >1.25 μM) [1]. The homologated analog 3d (6,6′-difluoro homolog of 2b) loses all antiviral activity despite retaining SAH hydrolase inhibition (IC50 = 2.03 μM), further underscoring that homologation narrows the antiviral spectrum to alphaviruses while eliminating cytotoxicity [1]. This selectivity profile positions 3a as a chemical probe for discriminating alphavirus-specific nsP1-dependent mechanisms from broad SAH hydrolase-dependent antiviral effects.

Virus selectivity Alphavirus-specific Broad-spectrum vs. targeted Coronavirus

Superior CHIKV Potency Versus 6′-Fluoro-homoneplanocin A: EC50 = 0.12 μM (FHA) vs. 0.18 μM (FHNA) with Comparable Selectivity Indices

In the same compound screen that identified both FHA and FHNA as anti-alphavirus hits, 6′-β-fluoro-homoaristeromycin (FHA) demonstrated an approximately 1.5-fold greater potency against CHIKV (EC50 = 0.12 ± 0.04 μM) compared with 6′-fluoro-homoneplanocin A (FHNA; EC50 = 0.18 ± 0.11 μM) [1]. Both compounds exhibited equivalent cytotoxicity profiles (CC50 >250 μM for both) and comparable selectivity indices (>1,000). Against SFV, FHA was also marginally more potent (EC50 = 3.9 ± 3.5 μM) than FHNA (EC50 = 5.2 ± 3.2 μM), although the difference is smaller. Neither compound inhibited SINV at the highest concentrations tested (>250 μM) [1]. Importantly, despite sharing a common mechanism of action (dual SAH hydrolase and nsP1 MTase targeting), the two compounds belong to distinct structural scaffolds—homoaristeromycin vs. homoneplanocin A—which differ in the cyclopentane ring unsaturation pattern, offering orthogonal intellectual property and synthetic accessibility considerations for lead development [2].

Potency comparison Homoneplanocin CHIKV inhibitor ranking Lead optimization

High-Value Application Scenarios for 6′-β-Fluoro-homoaristeromycin Based on Quantitative Differentiation Evidence


Alphavirus nsP1 Methyltransferase Probe in Chemical Biology

The genetically validated dual mechanism of FHA—where nsP1 G230R/K299E mutations confer >100-fold resistance while SAH sensitivity remains unchanged—makes this compound an ideal chemical probe for dissecting nsP1-dependent mRNA capping in alphaviruses. Unlike pan-SAH hydrolase inhibitors (e.g., neplanocin A, 3-deazaneplanocin A) that cannot discriminate host from viral effects, FHA's alphavirus selectivity (active against CHIKV and SFV; inactive against SARS-CoV, MERS-CoV, ZIKV) enables unambiguous attribution of phenotypes to nsP1 MTase inhibition. Researchers investigating the druggability of the alphavirus capping machinery should prioritize FHA over the N6-methyl analog 3b, which lacks antiviral activity despite equivalent SAH hydrolase inhibition (IC50 = 0.37 vs. 0.36 μM) [1][2].

Anti-CHIKV Lead Optimization with Wide Therapeutic Window

With a selectivity index exceeding 2,083 (CC50 >250 μM / EC50 = 0.12 μM), FHA provides an exceptionally wide therapeutic window that is >200-fold greater than the non-homologated 6′,6′-difluoro-aristeromycin 2b (SI ≈ 9.6). This margin is critical for medicinal chemistry programs seeking to introduce additional substitutions (e.g., at the N6 or C-2 positions of the purine base) without crossing into cytotoxic territory. The one-carbon homologation strategy that eliminates 5′-phosphorylation—and thereby cytotoxicity—while preserving SAH hydrolase potency (IC50 = 0.36 μM, equivalent to the non-homologated 2a at 0.37 μM) provides a validated structural template for scaffold hopping and prodrug design [1].

Comparative Antiviral Screening Reference Standard for Alphavirus Drug Discovery

FHA's well-characterized profile—nanomolar CHIKV potency (EC50 = 0.12 μM), defined resistance mutations (nsP1 G230R/K299E), alphavirus selectivity (CHIKV and SFV active; SINV inactive), and absence of cytotoxicity up to 250 μM—qualifies it as a reference standard for benchmarking novel alphavirus inhibitors. Procurement of FHA alongside FHNA (EC50 = 0.18 μM against CHIKV) enables head-to-head comparator studies that control for both SAH hydrolase-dependent and nsP1-dependent antiviral mechanisms in the same assay platform. The compound's inactivity against coronaviruses and Zika virus further allows its use as a negative control in broad-spectrum antiviral screening panels [2].

Stereochemically Defined Synthesis for Structure–Activity Relationship Expansion

The stereoselective electrophilic fluorination strategy used to synthesize 3a yields the enantiomerically pure 6′-β-fluoro product, with the stereochemistry confirmed by single-crystal X-ray crystallography. This stereochemical definition is critical because the 6′-fluoro substituent serves as a bioisostere for hydrogen while simultaneously influencing the conformation of the 5′-hydroxyethyl side chain. The availability of the full homologated analog panel (3a–3e), with systematic variation at the 6-position of purine (NH2, NHMe, OH) and at the 6′-position (monofluoro vs. difluoro), provides a complete SAR matrix rooted in a common synthetic route for rational expansion. The demonstrated 5.6-fold greater SAH hydrolase potency of monofluoro 3a (IC50 = 0.36 μM) over difluoro 3d (IC50 = 2.03 μM) illustrates the sensitivity of this scaffold to fluorine substitution pattern [1].

Quote Request

Request a Quote for 6'-ß-fluoro-homoaristeromycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.